molecular formula C14H11N3O2 B15394528 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole

1-(3-Nitrobenzyl)-1H-benzo[d]imidazole

Katalognummer: B15394528
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: XXMOZNYOWUILQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitrobenzyl)-1H-benzo[d]imidazole (CAS 28859-43-0) is a high-purity, solid benzimidazole derivative supplied as a yellow to white powder . This heterocyclic organic compound, with a molecular formula of C₁₄H₁₁N₃O₂ and a molecular weight of 253.26 g/mol, is a versatile scaffold in scientific research . Benzimidazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The structure, featuring a benzimidazole core substituted with a 3-nitrobenzyl group, makes it a valuable precursor or building block for the development of potential pharmacologically active molecules. Researchers can utilize this compound in the synthesis of more complex structures, particularly in exploring enzyme inhibition and receptor-ligand interactions. The nitroaromatic moiety also provides a handle for further chemical modifications via reduction to an amine or other functional group transformations, expanding its utility in material science and chemical biology. Proper storage conditions are recommended: keep the product sealed in a dry environment at room temperature (20-22 °C) to ensure stability . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C14H11N3O2

Molekulargewicht

253.26 g/mol

IUPAC-Name

1-[(3-nitrophenyl)methyl]benzimidazole

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-5-3-4-11(8-12)9-16-10-15-13-6-1-2-7-14(13)16/h1-8,10H,9H2

InChI-Schlüssel

XXMOZNYOWUILQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Biologische Aktivität

1-(3-Nitrobenzyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

1-(3-Nitrobenzyl)-1H-benzo[d]imidazole features a benzimidazole core, which is known for its diverse biological activities. The nitro group at the 3-position of the benzyl moiety is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to benzimidazole derivatives. While specific data on 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole is limited, similar compounds have shown promising results against various bacterial strains:

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzimidazole DerivativesStaphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Pyrrolidine AlkaloidsBacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa11.29 - 77.38 µM

These findings suggest that structural modifications in related compounds can lead to varying degrees of antimicrobial efficacy, indicating a potential for further exploration of 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole in this area .

Anticancer Potential

Benzimidazole derivatives, including those similar to 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole, have been investigated for their anticancer properties. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism involving interference with DNA synthesis or cell cycle regulation.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay, various benzimidazole derivatives were tested against human cancer cell lines:

CompoundCell LineIC50 (µM)
1-(3-Nitrobenzyl)-1H-benzo[d]imidazole (hypothetical)MCF-7 (breast cancer)TBD
HeLa (cervical cancer)TBD
A549 (lung cancer)TBD

While specific IC50 values for 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole are yet to be established, the promising activity of related compounds indicates its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Key modifications can enhance their potency:

  • Nitro Group Positioning : The placement of nitro groups can significantly affect the biological activity.
  • Substituent Variability : Different alkyl or aryl groups can modulate solubility and interaction with biological targets.

Understanding these relationships is critical for designing more effective derivatives based on 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomers of Nitro-Substituted Derivatives
  • 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3h): The para-nitro substitution (vs. meta in 1-(3-nitrobenzyl)) results in distinct physicochemical properties. Compound 3h has a melting point of 187–189°C and exhibits downfield shifts in $ ^1H $ NMR (δ 8.41 ppm for aromatic protons), indicating stronger electron-withdrawing effects .
Methyl-Substituted Analogues
  • 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) and 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) :
    • Methyl groups at the benzimidazole core (C2 or C5/C6) increase lipophilicity, enhancing cell membrane permeability. Both compounds demonstrated potent antifungal activity against azole-resistant strains, with 5b showing superior efficacy due to dual methyl substitution .
    • Comparison with Nitro Derivatives : Unlike nitro groups, methyl substituents are electron-donating, which may reduce oxidative stability but improve bioavailability.
Heterocyclic-Substituted Analogues
  • 1-((1H-Pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (L1) :
    • Substitution with pyrrole rings introduces hydrogen-bonding capabilities, critical for interactions with biological targets like SARS-CoV-2 proteases. These derivatives were synthesized via a green method (water solvent, aerobic conditions) .
    • Activity : L1–L3 exhibited moderate to high binding affinity in silico for SARS-CoV-2 targets, suggesting nitro groups in 1-(3-nitrobenzyl) derivatives may offer different mechanistic pathways (e.g., nitroreductase activation).

Physicochemical Properties

Compound Melting Point (°C) $ ^1H $ NMR Shifts (Key Protons) Solubility (Polar Solvents)
1-(3-Nitrobenzyl)-1H-benzo[d]imidazole (3b) >300 (decomposes) δ 8.62 (ArH), 5.98 (CH$_2$) Moderate in DMSO
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3h) 187–189 δ 8.41 (ArH), 5.96 (CH$_2$) Low in water
2-(4-Methoxynaphthyl)-1H-benzo[d]imidazole (I) >320 δ 7.8–8.2 (naphthyl protons) Insoluble in ethanol

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling a nitrobenzyl group to the benzimidazole core. A common approach uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, propargylated benzimidazole intermediates react with 3-nitrobenzyl azides under CuSO₄/Na-ascorbate catalysis in a t-BuOH:H₂O solvent system. Optimization includes adjusting catalyst loading (5–10 mol%), reaction time (16–20 hours), and temperature (room temperature) to achieve yields of 72–80% .
  • Key Tools : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole derivatives?

  • Methodology :

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–7.6 ppm) and nitrobenzyl methylene groups (δ 4.5–5.3 ppm).
  • LC-MS : Validates molecular weight (e.g., m/z 398.32 [M+H]+ for nitro-substituted analogs) .
  • IR Spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹) .

Q. What are the primary biological targets of nitrobenzyl-substituted benzimidazoles?

  • Methodology : These compounds are evaluated for kinase inhibition (e.g., EGFR) and cytotoxicity. In-silico docking studies predict binding affinities to target proteins (e.g., EGFR: −9.2 kcal/mol), while MTT assays quantify IC₅₀ values in cancer cell lines (e.g., 31.25–62.50 µM) .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole derivatives be resolved?

  • Analysis : Discrepancies arise from substituent positioning (e.g., 3-nitro vs. 4-nitrobenzyl) and assay conditions. For instance, 3-nitro derivatives may show reduced activity due to steric hindrance in binding pockets. Validating results across multiple cell lines (e.g., HeLa vs. MCF-7) and using standardized protocols (e.g., 48-hour exposure) minimizes variability .
  • Case Study : A 4-nitro analog exhibited 62.50 µM IC₅₀ in HeLa cells, while its 3-nitro counterpart showed no activity at 100 µM, highlighting positional effects .

Q. What strategies improve the pharmacokinetic profile of 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole in drug design?

  • Methodology :

  • ADMET Predictions : Computational tools (e.g., SwissADME) assess logP (2.5–3.5) and bioavailability scores (>0.55). Nitro groups often reduce metabolic stability, prompting substitution with bioisosteres (e.g., trifluoromethyl) .
  • Prodrug Design : Masking the nitro group as a nitroreductase-sensitive prodrug enhances tumor-specific activation .

Q. How do computational methods aid in understanding the mechanism of action of 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole?

  • Methodology : Molecular dynamics simulations and density functional theory (DFT) model electronic interactions. For example, nitrobenzyl groups stabilize charge-transfer interactions in enzyme active sites. Docking studies using AutoDock Vina predict binding modes, while MM-GBSA calculations estimate binding free energies (−40 to −50 kcal/mol) .

Q. What are the challenges in scaling up the synthesis of 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole for in vivo studies?

  • Methodology : Scaling CuAAC reactions requires optimizing solvent volume (e.g., t-BuOH:H₂O at 1:3) and minimizing copper residues. Column chromatography is replaced with recrystallization (e.g., ethyl acetate/hexane) for purity >95%. Process analytical technology (PAT) ensures batch consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.